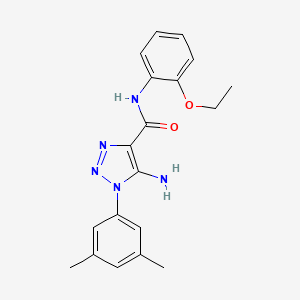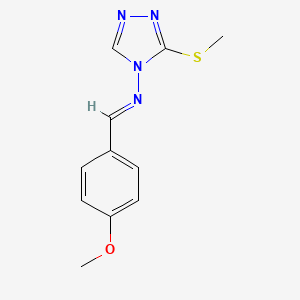
methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been synthesized and analyzed in various studies. This compound is related to the family of thiophene derivatives, which are known for their diverse chemical properties and applications in different fields such as material science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of related methyl thiophene sulfonamide derivatives typically involves reactions such as the condensation of alkoxyaryl sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine or other bases (Stephens, Price, & Sowell, 1999). Another approach involves the reaction of substituted propargylic alcohols with morpholine-4-sulfenyl chloride to yield different sulfonamide derivatives, showcasing the versatility in synthetic methodologies (Baudin, Julia, & Wang, 1995).
Molecular Structure Analysis
The molecular structure of such compounds has been studied using techniques like X-ray crystallography, which provides insights into their crystalline structure and molecular geometry. For example, studies on similar sulfonamide derivatives have elucidated their crystal structures, confirming the expected molecular frameworks and shedding light on intermolecular interactions within the crystal lattice (Aydinli, Sayil, & Ibiş, 2010).
科学的研究の応用
Antimicrobial Activity Modulation
Research indicates that compounds containing morpholine groups, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial properties. A study investigated the antimicrobial and modulating activity of this compound against various microorganisms, including Staphylococcus aureus and Escherichia coli, revealing its potential in treating diseases caused by these pathogens (Oliveira et al., 2015).
Synthesis of Ionic Liquids
Research on the synthesis of 4-benzyl-4-methylmorpholinium salts has demonstrated the potential of these compounds as new biomass solvents. The study explored their physicochemical properties, cytotoxicity, and biodegradability, providing insights into their use in green chemistry applications (Pernak et al., 2011).
Sulfenylation Reactions
Methylsulfenylation reactions using 1-(methylthio)morpholine have been shown to successfully modify pyrroles and indoles, leading to the synthesis of various substituted compounds. This methodology opens new avenues for creating tri- and tetrasubstituted pyrroles and disubstituted indoles, expanding the toolbox for chemical synthesis (Gilow et al., 1991).
Electrochemical Applications
Electroactive polymers containing 3-(4-methylsulfonylphenyl)thiophene have been studied for their potential in electrochemical capacitor applications. The research demonstrated that these materials could achieve high energy and power densities, showcasing their utility in energy storage technologies (Ferraris et al., 1998).
Synthesis of Nonlinear Optical Materials
A study focused on synthesizing sulfone-substituted thiophene chromophores for second-order nonlinear optics discovered that these compounds possess efficient nonlinear optical properties, high thermal stability, and good transparency. This research contributes to the development of materials for optical technologies (Chou et al., 1996).
特性
IUPAC Name |
methyl 4-morpholin-4-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-15-10(12)9-6-8(7-17-9)18(13,14)11-2-4-16-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYVOSUFNKHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)



![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)


![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)